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Compound of Interest

1-(3-Chloro-4-

Compound Name: fluorophenyl)piperazine
dihydrochloride

CAS No.: 91532-33-1

Cat. No.: B1587048

Get Quote

\ J

CAS Number: 91532-33-1 (Dihydrochloride) | Alt CAS: 95884-48-3 (Monohydrochloride)

Executive Summary

1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (often abbreviated as 3,4-CFP or
3,4-CFPP) is a synthetic phenylpiperazine derivative used primarily as a pharmacological
probe for serotonin (5-HT) receptors. Structurally analogous to the well-known serotonin
agonist mCPP (1-(3-chlorophenyl)piperazine), 3,4-CFP exhibits a mixed pharmacological
profile, acting as a nhon-selective serotonin receptor agonist and monoamine releasing agent.

While it has emerged in forensic contexts as a novel psychoactive substance (NPS) under the
street name "Kleferein," its primary scientific value lies in structure-activity relationship (SAR)
studies of the serotonergic system. This guide details the physicochemical properties,
synthesis, receptor pharmacology, and handling protocols for the dihydrochloride salt form.

Chemical Identity & Properties
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The dihydrochloride salt is the preferred form for research due to its enhanced water solubility
and stability compared to the free base.

Nomenclature & Identifiers

Property Detail

) 1-(3-Chloro-4-fluorophenyl)piperazine
Systematic Name ) ]
dihydrochloride

3,4-CFP; 3,4-CFPP; Kleferein; 3-Chloro-4-

Synonyms i )
fluoro-1-piperazinylbenzene 2HCI
CAS Number (2HCI) 91532-33-1
CAS Number (HCI) 95884-48-3
Molecular Formula C10H12CIFN2[1][2] - 2HCI
] 287.59 g/mol (Dihydrochloride); 214.67 g/mol
Molecular Weight

(Free Base)

hvsicochemical Specificati

Parameter Specification

Appearance White to off-white crystalline powder
Solubility (Water) Soluble (>20 mg/mL); forms acidic solution
Solubility (DMSO) Soluble (>50 mg/mL)

Melting Point >200°C (decomposition)

Hygroscopicity Moderate; store in desiccated environment

Synthesis & Manufacturing

The synthesis of 3,4-CFP follows a standard N-alkylation cyclization route common to
arylpiperazines. The most robust laboratory-scale method involves the reaction of the
corresponding aniline with a bis-electrophile.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.researchgate.net/publication/354585914_Identification_and_structural_characterization_of_three_psychoactive_substances_phenylpiperazines_pBPP_and_34-CFPP_and_a_cocaine_analogue_troparil_in_collected_samples
https://grokipedia.com/page/3_chloro_4_fluorophenylpiperazine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587048?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthetic Route: Aniline Cyclization

Precursors: 3-Chloro-4-fluoroaniline and Bis(2-chloroethyl)amine hydrochloride.

Reaction Logic: The nucleophilic nitrogen of the aniline attacks the electrophilic carbons of the
bis(2-chloroethyl)amine chain. High temperatures are required to overcome the activation

energy for the second cyclization step.
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Figure 1: Synthetic pathway for 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride.

Purification Protocol

o Extraction: The reaction mixture is basified (pH > 12) with NaOH and extracted into
dichloromethane (DCM).

o Salt Formation: The organic layer is dried, concentrated, and redissolved in ethanol.
Concentrated HCI (or HCI gas in diethyl ether) is added dropwise.

e Recrystallization: The crude dihydrochloride precipitate is recrystallized from hot
ethanol/methanol to remove unreacted aniline and partially cyclized byproducts.

Pharmacology & Mechanism of Action

3,4-CFP acts as a non-selective serotonin receptor ligand. Its pharmacological profile mimics
that of mCPP, functioning as a serotonin releaser and a direct agonist at various 5-HT receptor

subtypes.

Receptor Binding Profile
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o 5-HT2C Receptor: Primary target. Acts as an agonist, likely inducing hypophagia (appetite
suppression) and anxiety-like behaviors in animal models.

o 5-HT2A Receptor: Partial agonist.[3][4] Contributes to the psychoactive/hallucinogenic
potential, though less potent than specific hallucinogens.

e Monoamine Transporters: Acts as a substrate for SERT (Serotonin Transporter), promoting
non-exocytotic release of serotonin.

Signaling Pathway (5-HT2C)

Activation of the 5-HT2C receptor by 3,4-CFP triggers the Gg-coupled pathway, leading to
intracellular calcium mobilization.
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Figure 2: 5-HT2C signaling cascade activated by 3,4-CFP.
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Experimental Protocols
Preparation of Stock Solutions

Solvent Choice: The dihydrochloride salt is highly water-soluble but acidic. For cellular assays,
DMSO is preferred to maintain neutrality after dilution.

» Weighing: Weigh 10 mg of 3,4-CFP dihydrochloride.
¢ Dissolution: Add 1 mL of sterile DMSO or molecular biology grade water.

o Note: If using water, the pH will be acidic (~pH 3-4). Neutralize with dilute NaOH only if
necessary and immediately before use to prevent precipitation of the free base.

o Storage: Aliguot into light-protective vials and store at -20°C. Stable for 3 months.

In Vitro Calcium Flux Assay (5-HT2C)

Objective: Measure agonist potency (EC50).

o Cell Line: HEK-293 cells stably expressing human 5-HT2C.

e Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
e Treatment: Add 3,4-CFP stock solution (serial dilutions: 1 nM to 10 pM).

o Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a microplate
reader.

e Control: Use mCPP (10 uM) as a positive control for maximal response.

Safety & Toxicology (SDS Summary)

Hazard Classification:
o Acute Toxicity: Harmful if swallowed (Category 3/4).

e [rritation: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation
(H335).[5]
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Handling Precautions:
o PPE: Wear nitrile gloves, safety goggles, and a lab coat.
+ Ventilation: Handle powder in a chemical fume hood to avoid inhalation.[6][7]
e First Aid:
o Eye Contact: Rinse cautiously with water for 15 minutes.
o Skin Contact: Wash with soap and water.[7]
o Ingestion:[6] Rinse mouth; do NOT induce vomiting. Seek medical attention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: 1-(3-Chloro-4-fluorophenyl)piperazine
Dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587048/docs#technical-guide-1-3-chloro-4-
fluorophenyl-piperazine-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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